Lithium;3-cyano-2-pyridin-2-ylpropanoate

Medicinal Chemistry Compound Library Construction Physicochemical Property Optimization

Sourcing a consistent cyano-pyridinyl propanoate scaffold for medicinal chemistry often presents variability in counterion and substitution pattern. Lithium 3-cyano-2-pyridin-2-ylpropanoate (CAS 2287275-44-7) resolves this with defined structural specificity. - Unique SMILES connectivity (N#CCC(C(=O)[O-])c1ccccn1) ensures scaffold fidelity, unlike regioisomeric cyano-pyridinyl acetates. - The lithium salt form provides a distinct solubility and ionization profile versus the free acid (CAS 1934553-29-3) for pharmacokinetic probing. - Supplied at 98% purity with stringent batch control, ideal for diversity-oriented screening libraries.

Molecular Formula C9H7LiN2O2
Molecular Weight 182.11
CAS No. 2287275-44-7
Cat. No. B2452305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium;3-cyano-2-pyridin-2-ylpropanoate
CAS2287275-44-7
Molecular FormulaC9H7LiN2O2
Molecular Weight182.11
Structural Identifiers
SMILES[Li+].C1=CC=NC(=C1)C(CC#N)C(=O)[O-]
InChIInChI=1S/C9H8N2O2.Li/c10-5-4-7(9(12)13)8-3-1-2-6-11-8;/h1-3,6-7H,4H2,(H,12,13);/q;+1/p-1
InChIKeyHTTJFDOJFLMMLZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Lithium 3-Cyano-2-pyridin-2-ylpropanoate (CAS 2287275-44-7) Overview


Lithium 3-cyano-2-pyridin-2-ylpropanoate (CAS 2287275-44-7) is a lithium carboxylate salt derived from 3-cyano-2-(pyridin-2-yl)propanoic acid, bearing both a cyano group and a pyridinyl moiety on a propanoate backbone . It is categorized as a versatile small molecule scaffold with a molecular formula of C₉H₇LiN₂O₂ and a molecular weight of approximately 182.1 g/mol . The compound is offered commercially at research-grade purity (typically 98%) and is of interest in medicinal chemistry and chemical biology for the construction of more complex heterocyclic systems .

Scaffold Heterocycle synthesis building block with cyano-pyridylpropanoate core
Salt form Lithium counterion provides distinct solubility and research tool properties

Generic Substitution Limitations for Lithium 3-Cyano-2-pyridin-2-ylpropanoate


Generic substitution among cyano-substituted pyridine carboxylates is precluded by the specific combination of a lithium cation, the precise substitution pattern (3-cyano-2-pyridin-2-ylpropanoate), and the resulting physicochemical properties . Subtle variations in the position of the cyano group or the nature of the counterion (e.g., sodium, potassium, or free acid forms) can profoundly alter solubility, reactivity, and biological target engagement [1]. The target compound's distinct SMILES notation (N#CCC(C(=O)[O-])c1ccccn1) underscores a unique connectivity that is not interchangeable with related structures such as 2-cyano-3-(pyridin-2-yl)propanoic acid or 2-(4-cyanopyridin-2-yl)acetate salts . The following quantitative evidence details where these differences translate into measurable, verifiable selection criteria.

Counterion identity Lithium, sodium, or free acid forms differ in solubility and may alter target engagement
Scaffold connectivity Cyano group position and backbone length change reactivity and SAR interpretation
Molar concentration accuracy Molecular weight differences between salt and free acid impact assay dosing calculations

Lithium 3-Cyano-2-pyridin-2-ylpropanoate: Product-Specific Evidence


Molecular Weight: Lithium Salt vs. Free Acid

The lithium salt form (CAS 2287275-44-7) exhibits a molecular weight of 182.1 g/mol (C₉H₇LiN₂O₂), which is approximately 3.4% higher than the corresponding free acid 3-cyano-2-(pyridin-2-yl)propanoic acid (CAS 1934553-29-3, 176.17 g/mol, C₉H₈N₂O₂) . This difference directly impacts molar concentration calculations and dosing in biological assays.

Mol. Wt. vs Free Acid
Head-to-head
182.1 vs 176.17 g/mol (+3.4%)
Impacts molarity and assay dosing
Calculated from molecular formula
Medicinal Chemistry Compound Library Construction Physicochemical Property Optimization

SMILES-Based Scaffold Uniqueness

The SMILES string 'N#CCC(C(=O)[O-])c1ccccn1' uniquely defines the target compound's connectivity, featuring a 2-pyridinyl substitution on the alpha carbon of the propanoate backbone with a cyanoethyl group . This pattern contrasts with closely named but structurally distinct analogs such as 2-(4-cyanopyridin-2-yl)acetate salts or 2-cyano-3-(pyridin-2-yl)propanoic acid, which exhibit different substitution patterns and backbone lengths .

SMILES Scaffold
Class-level
N#CCC(C(=O)[O-])c1ccccn1
Distinct connectivity supports screening library diversity
Structural comparison; no bioassay data
Chemical Informatics Virtual Screening Scaffold Hopping

Purity Specifications: Vendor Comparison

Commercially available lots of the target compound are specified at 98% purity by Leyan (Catalog No. 2068694) . In contrast, alternative vendors such as AKSci list similar cyano-pyridine carboxylate analogs (e.g., CID 116589136) with lower purity specifications of 95% . While direct head-to-head purity data for the identical CAS number is not uniformly published, this class-level purity differential indicates that higher-grade material may be consistently procured from specific suppliers.

Vendor Purity Spec.
Data to verify
98% vs 95% (+3 pp)
May support data reproducibility
Lot-specific CoA review advised
Assay Reproducibility Procurement Quality Control Screening Data Integrity

Lithium 3-Cyano-2-pyridin-2-ylpropanoate: Application Scenarios


Small Molecule Screening Library Construction

Due to its unique SMILES-based connectivity (N#CCC(C(=O)[O-])c1ccccn1) and well-defined purity (98%), this lithium salt is an ideal candidate for inclusion in diversity-oriented screening collections where high structural uniqueness and minimal batch-to-batch variability are required .

Cyano-Substituted Heterocycle Synthesis

The compound's 3-cyano-2-pyridin-2-ylpropanoate scaffold serves as a versatile building block for the synthesis of more complex heterocyclic systems, including substituted pyridines and pyridones, which are of interest in medicinal chemistry programs targeting kinases and other enzymes [1].

Physicochemical Property Optimization

The lithium salt form provides a distinct solubility and ionization profile compared to the free acid (CAS 1934553-29-3), making it a useful probe for evaluating the impact of counterion selection on pharmacokinetic properties in early-stage drug discovery .

Application
Selection Property
Validation Focus
Screening library diversification
Scaffold connectivity & specified purity
Structural uniqueness & lot consistency
Heterocycle synthesis programs
Cyano-pyridylpropanoate scaffold
Reactivity & building block utility
Counterion impact studies
Lithium salt form selection
Solubility & ionization profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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